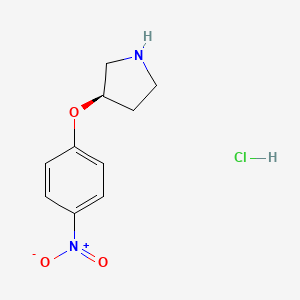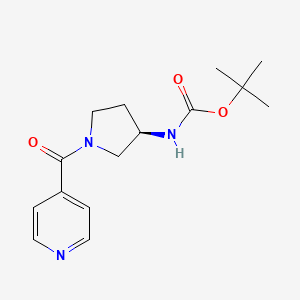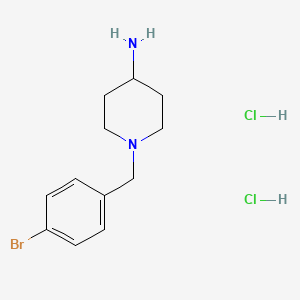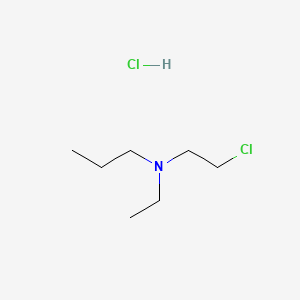
Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
描述
Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride: is an organic compound with the chemical formula C5H13Cl2N . It is commonly found in the form of a white crystalline powder. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride typically involves the reaction of 2-chloroethylamine with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+ethylamine+HCl→Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Amination Reactions: It can be used in amination reactions to introduce amine groups into other molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products include substituted amines and other derivatives.
Oxidation and Reduction Reactions: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions used.
科学研究应用
Chemistry: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products.
作用机制
The mechanism of action of Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This property is particularly useful in the development of anticancer agents, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.
相似化合物的比较
- Bis(2-chloroethyl)amine hydrochloride
- N-(2-chloroethyl)-N,N-dimethylammonium chloride
- Tris(2-chloroethyl)amine
Uniqueness: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
属性
IUPAC Name |
N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN.ClH/c1-3-6-9(4-2)7-5-8;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAYIGBMBQUNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156859 | |
| Record name | Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13105-93-6 | |
| Record name | Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013105936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)-N-ethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B1651551.png)
![2-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1651553.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1651554.png)
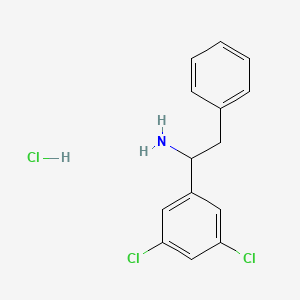
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B1651557.png)
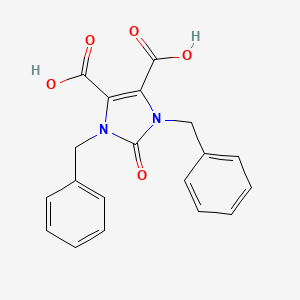
![Phosphonic acid, [2-furanyl(phenylamino)methyl]-, diethyl ester](/img/structure/B1651562.png)
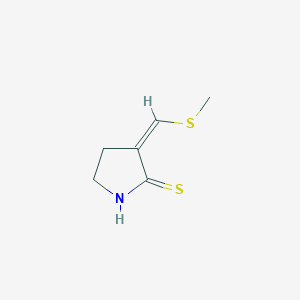
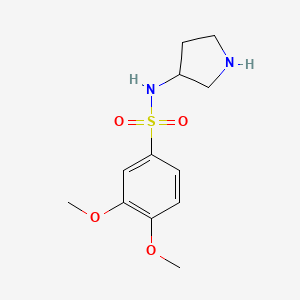
![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino](3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1651566.png)
